![molecular formula C16H20ClN3O2S B2878931 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 886954-95-6](/img/structure/B2878931.png)
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a butanone group. The benzothiazole ring is substituted with a chlorine atom and a methoxy group.Chemical Reactions Analysis
The synthesis of this compound involves the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines . The reaction conditions are solvent-free and yield good to moderate results .Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been found to inhibit cox-1 and cox-2 enzymes , which play an important role in inflammation .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may interact with its targets (like cox-1 and cox-2 enzymes) and inhibit their activity . This inhibition could lead to a decrease in the production of certain inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
Given the potential anti-inflammatory activity of this compound, it could be involved in the arachidonic acid pathway, which is a key pathway in the inflammatory response . Inhibition of COX-1 and COX-2 enzymes in this pathway could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Based on the potential anti-inflammatory activity of this compound, it could lead to a decrease in inflammation . This could potentially result in a reduction of symptoms associated with inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one in lab experiments is its potential as a multi-targeted agent. It may act on various cellular pathways involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the study of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one. One of the most promising directions is its potential as a targeted therapy for specific types of cancer. Further studies are needed to evaluate its efficacy and safety in preclinical and clinical trials. In addition, this compound may also have potential applications in other fields, such as anti-inflammatory and anti-viral therapy. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one involves the reaction between 7-chloro-4-methoxybenzo[d]thiazole-2-amine and 1-(4-bromobutanoyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. In addition, it has also been studied for its potential as an anti-inflammatory, anti-viral, and anti-bacterial agent.
properties
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-3-4-13(21)19-7-9-20(10-8-19)16-18-14-12(22-2)6-5-11(17)15(14)23-16/h5-6H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXYBGYMQRENPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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